molecular formula C17H15NO4 B1223611 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 22780-32-1

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B1223611
CAS No.: 22780-32-1
M. Wt: 297.3 g/mol
InChI Key: CKQMTXLABQTGQB-DHZHZOJOSA-N
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Description

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid is an organic compound that belongs to the class of aromatic acids It consists of a benzoic acid moiety linked to a 4-methoxyphenyl group through a prop-2-enoyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and anthranilic acid.

    Condensation Reaction: 4-methoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base to form 4-methoxycinnamic acid.

    Amidation: The 4-methoxycinnamic acid is then reacted with anthranilic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the prop-2-enoyl bridge can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and simulation techniques.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxycinnamic acid
  • Anthranilic acid
  • 4-methoxybenzoic acid

Uniqueness

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid is unique due to its combined structural features of both 4-methoxycinnamic acid and anthranilic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQMTXLABQTGQB-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163524
Record name 2-[[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697235-51-1
Record name 2-[[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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